

SAR156497 metabolic stability testing

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Compound Focus: SAR156497

Cat. No.: S548712

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SAR156497 Compound Profile

SAR156497 is documented in the literature as **an exquisitely selective pan-inhibitor of Aurora kinases A, B, and C** [1] [2]. It was developed as a potential anticancer therapy due to the crucial role of Aurora kinases in cell cycle regulation and their aberrant expression in many cancers [1].

One independent study characterized it as **one of the most selective, cell-permeable pan-Aurora inhibitors described to date**, using it as a control compound in their experiments [3]. The table below summarizes its key biochemical and cellular activities from available data:

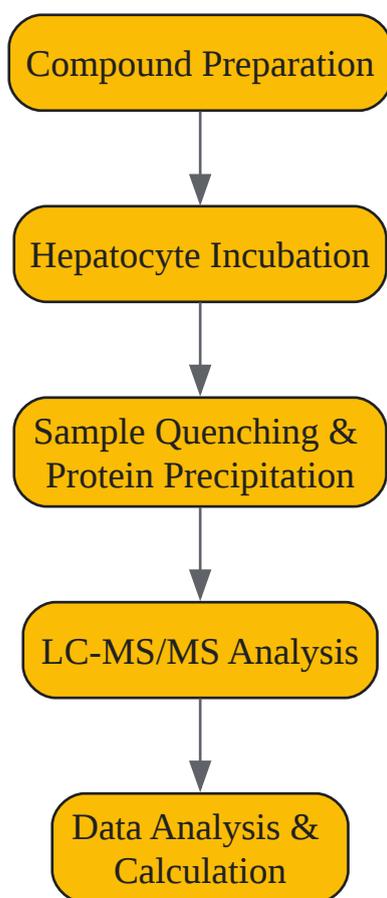
Parameter	Description / Value
Molecular Target	Pan-inhibitor of Aurora Kinases A, B, and C [1] [2]
Reported IC ₅₀ Values	Aurora A: 0.6 nM; Aurora B: 1 nM; Aurora C: 3 nM [2]
Cellular Activity	Inhibits Aurora A auto-phosphorylation & Aurora B-mediated histone H3 phosphorylation [3]
In Vivo Efficacy	Showed efficacy in human colon adenocarcinoma HCT116 xenograft models [2]
Therapeutic Limitation	Narrow therapeutic window observed in xenograft studies [3]

Metabolic Stability Assay Protocol

While metabolic stability data for **SAR156497** is not public, the following standardized protocol details how such an assay is conducted using hepatocytes, which was the method referenced in the context of other Aurora inhibitors [3].

Workflow Overview

The diagram below illustrates the key stages of the metabolic stability assay.



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Materials and Reagents

- **Test Compound:** **SAR156497** or other candidate (e.g., prepared as a 1 mM stock solution in DMSO).

- **Hepatocytes:** Fresh or cryopreserved hepatocytes from human, mouse, rat, or dog. Viability should be >80%.
- **Incubation Medium:** Appropriate hepatocyte incubation buffer (e.g., Krebs-Henseleit buffer, Williams' E medium).
- **Stop Solution:** Ice-cold methanol containing a suitable internal standard (e.g., Dextromethorphan, Diazepam, Midazolam, Phenacetin, Naloxone) [4].
- **Equipment:** CO₂ incubator (37°C), centrifuge, LC-MS/MS system.

Step-by-Step Procedure

• Cell Preparation

- Thaw cryopreserved hepatocytes rapidly at 37°C.
- Dilute hepatocytes to a concentration of **0.5 x 10⁶ cells/mL** in pre-warmed (37°C) incubation medium and equilibrate for 10 minutes [4].

• Incubation

- Initiate the reaction by adding the test compound to the hepatocyte suspension to achieve a final concentration of **1 μM** [4].
- Maintain the incubation mixture in a shaking incubator at **37°C**.
- The final solvent concentration should be minimized (e.g., 0.99% methanol, 0.01% DMSO) [4].

• Time-point Sampling

- At predetermined time points (e.g., **0, 5, 10, 20, 40, and 60 minutes**), withdraw a sample aliquot (e.g., 25 μL) from the incubation mixture [4].
- Immediately transfer the aliquot into a tube containing a large volume of ice-cold stop solution (e.g., 300 μL methanol with internal standard) to halt metabolic activity [4].

• Sample Processing

- Vortex the quenched samples thoroughly.
- Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
- Collect the supernatant for analysis.

• LC-MS/MS Analysis

- Inject the supernatant onto the LC-MS/MS system.
- Use generic gradient elution methods suitable for a wide range of small molecules.
- Monitor the peak area of the parent compound (**SAR156497**) at each time point.

Data Analysis and Calculations

- **Response Ratio:** For each injection, calculate the Response Ratio (RR) as (Peak Area of Test Compound) / (Peak Area of Internal Standard) [4].
- **Elimination Rate Constant (k):** Plot the natural logarithm of the Response Ratio (Ln(RR)) versus time. The slope of the linear regression line is the elimination rate constant, (k) (min⁻¹). This slope is negative, so use its absolute value for calculations [4].
- **Half-life ((t_{1/2})):** Calculate the in vitro half-life using the formula: (t_{1/2} (min) = $\frac{\text{Ln}(2)}{k}$) [4].
- **Intrinsic Clearance ((CL_{int})):** Calculate intrinsic clearance using the formula: (CL_{int} (μL/min/10⁶ cells) = $\frac{0.693}{t_{1/2}} \times \frac{\text{Volume of Incubation (μL)}}{\text{Number of Cells (10^6)}}$) [4].

Key Limitations and Notes

- **No Public Data for SAR156497:** The most significant constraint is the absence of specific metabolic stability half-life or clearance values for **SAR156497** in the public domain. The provided protocol is a standard industry approach for obtaining this critical data.
- **Context from Related Compounds:** A study on other Aurora kinase inhibitors (compounds 1 and 2) reported **low metabolic stability** in mouse hepatic microsomes, with half-lives of 7.5 and 2.9 minutes, respectively, suggesting this may be a challenge for this chemical series [3].
- **Assay Variations:** Metabolic stability can also be assessed using liver **microsomes** or **S9 fractions** instead of intact hepatocytes. The choice of system depends on the specific pathways of interest (e.g., Phase I vs. Phase II metabolism).

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References

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